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Compound of Interest

Compound Name: Immepip

Cat. No.: B124233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro properties of Immepip, a

potent and widely used tool compound in histamine receptor research. It is intended to serve

as a technical resource for designing and interpreting experiments in pharmacology and drug

development.

Core Properties and Mechanism of Action
Immepip is a high-affinity agonist primarily targeting the histamine H3 receptor (H3R), a G

protein-coupled receptor (GPCR). It also exhibits a lower affinity for the histamine H4 receptor

(H4R). The H3 receptor is predominantly expressed in the central nervous system, where it

acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine. Its

activation generally leads to inhibitory effects on neurotransmitter release.
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Property Value

Chemical Name 4-(1H-Imidazol-4-ylmethyl)piperidine

Molecular Formula C₉H₁₅N₃

Molecular Weight
165.24 g/mol (dihydrobromide salt: 327.06 g/mol

)

CAS Number 151070-83-6

Solubility Soluble in water

Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of Immepip
across various experimental systems.

Table 1: Receptor Binding Affinity
Receptor

Species/Syste
m

Radioligand Kᵢ (nM) Reference

Histamine H3
Human

(recombinant)

[³H]-Nα-

methylhistamine
0.4 [1]

Histamine H4
Human

(recombinant)
Not Specified 9 [1]

Table 2: Functional Potency and Efficacy
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Assay Type System Parameter Value Reference

[³⁵S]GTPγS

Binding

CHO cells

(human H3R)
pEC₅₀ 9.5 [2][3][4]

[³⁵S]GTPγS

Binding

CHO cells

(human H3R)
EC₅₀ (nM) 0.67

Neurogenic

Contraction

Guinea Pig

Jejunum
pD₂

Not specified, but

potent agonist

[³H]-

Noradrenaline

Release

Rat Cerebral

Cortex Slices
Agonist Potency

~10-fold higher

than in guinea

pig jejunum

Signaling Pathways
As an agonist at the Gi/o-coupled H3 receptor, Immepip initiates a signaling cascade that

primarily results in the inhibition of adenylyl cyclase activity. This leads to a decrease in the

intracellular concentration of cyclic AMP (cAMP). The dissociation of the G protein into its Gαi/o

and Gβγ subunits can also lead to the modulation of other downstream effectors, such as G

protein-coupled inwardly-rectifying potassium (GIRK) channels. There is also some evidence

suggesting a potential involvement of Gαq in H3R-mediated signaling.
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Caption: Immepip-activated H3R signaling pathway.

Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the

pharmacological properties of Immepip.

Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of Immepip
for the H3 receptor using a radiolabeled antagonist.

Materials:

Membranes: Crude membrane preparations from cells or tissues endogenously or

recombinantly expressing the histamine H3 receptor (e.g., rat cerebral cortex or CHO-K1

cells).

Radioligand: [¹²⁵I]-Iodophenpropit or another suitable H3R radioligand.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: A high concentration of a non-radiolabeled H3R antagonist

(e.g., 10 µM Clobenpropit).

Test Compound: Immepip, serially diluted.

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3%

polyethylenimine, and a cell harvester.

Scintillation Counter and Fluid.

Procedure:

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to

pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration

using a standard method (e.g., BCA assay).

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of

the radioligand, and varying concentrations of Immepip. Include wells for total binding (no

competitor) and non-specific binding.

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium

(e.g., 60-120 minutes).

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters

using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove

unbound radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the Immepip
concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff

equation.
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Caption: Experimental workflow for a radioligand binding assay.

Functional Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G proteins by the H3 receptor upon agonist binding, a

proximal event in the signaling cascade.

Materials:

Membranes: H3R-expressing membranes (as in 4.1).
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Radioligand: [³⁵S]GTPγS.

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

GDP: To maintain G proteins in an inactive state.

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

Test Compound: Immepip, serially diluted.

Filtration System and Scintillation Counter.

Procedure:

Assay Setup: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, GDP, and

varying concentrations of Immepip.

Incubation: Incubate the plate at 30°C for 30-60 minutes.

Filtration and Counting: Terminate the reaction by rapid filtration and wash the filters with ice-

cold buffer. Measure the bound radioactivity as described in the radioligand binding assay.

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the Immepip
concentration to determine the EC₅₀ and the maximum effect (Eₘₐₓ).
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Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Functional Assay: cAMP Accumulation
This assay measures the downstream effect of H3R activation on adenylyl cyclase activity.

Materials:

Cells: Whole cells expressing the H3 receptor (e.g., CHO-K1 or HEK293 cells).

cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
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Stimulation Buffer: A physiological buffer such as HBSS.

Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

Test Compound: Immepip, serially diluted.

Procedure:

Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere.

Pre-treatment: Pre-incubate the cells with the PDE inhibitor.

Stimulation: Add varying concentrations of Immepip to the cells, followed by a fixed

concentration of forskolin.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration

according to the manufacturer's protocol for the chosen assay kit.

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation

against the logarithm of the Immepip concentration to determine the IC₅₀.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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